molecular formula C17H25NO7 B13462510 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid

Cat. No.: B13462510
M. Wt: 355.4 g/mol
InChI Key: HSZUNGATRXZFHJ-GFCCVEGCSA-N
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Description

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid is a complex organic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group and a trimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the propanoic acid backbone: This can be achieved through a series of reactions including alkylation and oxidation.

    Introduction of the trimethoxyphenyl group: This step involves the coupling of the protected amine with a trimethoxyphenyl derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine group which can then interact with enzymes or receptors. The trimethoxyphenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-(2,4,6-trimethoxyphenyl)propanoic acid: Lacks the Boc protecting group.

    (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Lacks the methoxy groups on the phenyl ring.

Uniqueness

The presence of the Boc protecting group in (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid makes it unique as it allows for selective deprotection and subsequent reactions. The trimethoxyphenyl group also provides unique electronic and steric properties that can influence the compound’s reactivity and interactions.

Properties

Molecular Formula

C17H25NO7

Molecular Weight

355.4 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,6-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C17H25NO7/c1-17(2,3)25-16(21)18-12(15(19)20)9-11-13(23-5)7-10(22-4)8-14(11)24-6/h7-8,12H,9H2,1-6H3,(H,18,21)(H,19,20)/t12-/m1/s1

InChI Key

HSZUNGATRXZFHJ-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1OC)OC)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1OC)OC)OC)C(=O)O

Origin of Product

United States

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